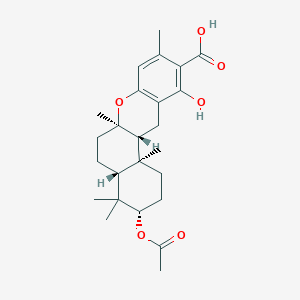

Hongoquercin B

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H34O6 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

(3S,4aR,6aR,12aR,12bS)-3-acetyloxy-11-hydroxy-4,4,6a,9,12b-pentamethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-10-carboxylic acid |

InChI |

InChI=1S/C25H34O6/c1-13-11-16-15(21(27)20(13)22(28)29)12-18-24(5)9-8-19(30-14(2)26)23(3,4)17(24)7-10-25(18,6)31-16/h11,17-19,27H,7-10,12H2,1-6H3,(H,28,29)/t17-,18+,19-,24-,25+/m0/s1 |

InChI Key |

JJEZUNHVLOCFHS-KSDLHCFASA-N |

Isomeric SMILES |

CC1=CC2=C(C[C@@H]3[C@]4(CC[C@@H](C([C@@H]4CC[C@]3(O2)C)(C)C)OC(=O)C)C)C(=C1C(=O)O)O |

Canonical SMILES |

CC1=CC2=C(CC3C4(CCC(C(C4CCC3(O2)C)(C)C)OC(=O)C)C)C(=C1C(=O)O)O |

Synonyms |

hongoquercin B |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Biological Activity of Hongoquercin B Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hongoquercin A and B are novel sesquiterpenoid antibiotics first isolated from the fermentation extracts of an unidentified fungus, designated LL-23G227.[1][2] These compounds belong to the meroterpenoid class of natural products, indicating a mixed biosynthetic origin from both terpenoid and polyketide pathways. Structurally, they are related to compounds typically found in brown algae and dictyoceratid sponges.[2] While both Hongoquercin A and B have been identified, this guide will focus on the available data regarding the biological activity of Hongoquercin B against Gram-positive bacteria, a critical area of interest due to the rising challenge of antibiotic resistance. Preliminary studies on the related compound, Hongoquercin A, have indicated a mechanism of action involving membrane damage.[1] Research has also suggested that Hongoquercin A exhibits activity against clinically significant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).

Quantitative Data on Antibacterial Activity

Table 1: Summary of Antibacterial Activity for Hongoquercin Analogs

| Compound | Target Organism | Activity | Quantitative Data (MIC) | Reference |

| Hongoquercin A | Gram-positive bacteria | Moderate | Not specified | [1][2] |

| Hongoquercin A | Methicillin-resistant Staphylococcus aureus (MRSA) | Reported | Not specified | |

| Hongoquercin A | Vancomycin-resistant Enterococcus faecium (VRE) | Reported | Not specified | |

| This compound | Gram-positive bacteria | Implied | Not specified |

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the evaluation of the antibacterial activity of this compound. These are standard protocols widely used in the field of microbiology and drug discovery.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antibacterial potency. The broth microdilution method is a standard procedure for determining MIC values.

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Bacterial Membrane Integrity Assay

To investigate if this compound, like its analog Hongoquercin A, acts by disrupting the bacterial cell membrane, a membrane integrity assay using a fluorescent dye such as propidium iodide (PI) can be employed. PI is a nucleic acid stain that is impermeant to cells with intact membranes.

Workflow for Membrane Integrity Assay

Caption: Workflow for Bacterial Membrane Integrity Assay using Propidium Iodide.

Postulated Signaling Pathway and Mechanism of Action

Based on the preliminary evidence from Hongoquercin A, the primary mechanism of action for this compound against Gram-positive bacteria is hypothesized to be the disruption of the cell membrane. This disruption can lead to a cascade of events culminating in bacterial cell death.

Proposed Mechanism of this compound Action

Caption: Postulated mechanism of action for this compound against Gram-positive bacteria.

This proposed pathway suggests that this compound initially interacts with and disrupts the integrity of the bacterial cell membrane. This leads to the leakage of essential ions, causing depolarization of the membrane potential. The subsequent collapse of the electrochemical gradient would lead to a depletion of cellular ATP, which in turn would inhibit vital processes such as the synthesis of DNA, RNA, and proteins, ultimately resulting in bacterial cell death.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new antibacterial agents against Gram-positive pathogens. However, a significant gap in the current understanding of its biological activity is the lack of specific quantitative data. Future research should prioritize the determination of MIC values for this compound against a broad panel of clinically relevant Gram-positive bacteria, including resistant strains. Furthermore, detailed mechanistic studies are warranted to confirm the hypothesized membrane-disrupting activity and to explore any potential secondary intracellular targets. Elucidation of the precise molecular interactions between this compound and the bacterial cell membrane will be crucial for the rational design of more potent and selective derivatives. The total synthesis of this compound that has been achieved will undoubtedly facilitate these future investigations by providing a reliable source of the compound for extensive biological evaluation.

References

Hongoquercin B: An In-depth Technical Guide on its Antibacterial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hongoquercin B, a sesquiterpenoid antibiotic isolated from an unidentified fungus, represents a promising candidate for new antibacterial agent development. While direct and extensive research on the precise mechanism of action of this compound is limited, studies on its close structural analog, Hongoquercin A, suggest a primary mode of action involving the disruption of bacterial cell membranes.[1][2] This technical guide synthesizes the available information, extrapolates the likely antibacterial mechanism of this compound, and provides detailed experimental protocols and data presentation frameworks to guide future research and drug development efforts. The proposed mechanism centers on membrane damage, leading to the loss of cellular integrity and subsequent cell death.[2]

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery and development of novel antibacterial agents with unique mechanisms of action. Hongoquercins A and B are novel sesquiterpenoid antibiotics that have garnered interest for their activity against Gram-positive bacteria.[1][2] This document focuses on the probable mechanism of action of this compound, providing a comprehensive resource for researchers in the field.

Proposed Mechanism of Action: Membrane Disruption

Based on studies of Hongoquercin A, the antibacterial activity of this compound is likely attributed to its ability to damage the bacterial cell membrane.[2] This proposed mechanism involves the insertion of the lipophilic sesquiterpenoid portion of the molecule into the bacterial membrane, leading to a loss of structural integrity and function.

The proposed cascade of events is as follows:

-

Electrostatic Interaction and Accumulation: this compound, with its polar head and nonpolar tail, is predicted to initially interact with the bacterial cell surface.

-

Membrane Insertion and Destabilization: The hydrophobic sesquiterpenoid tail is hypothesized to insert into the lipid bilayer of the bacterial membrane. This insertion disrupts the ordered structure of the membrane lipids.

-

Pore Formation and Increased Permeability: The disruption of the membrane leads to the formation of pores or channels, causing an increase in membrane permeability.

-

Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions (e.g., K+), ATP, and genetic material (DNA and RNA).

-

Dissipation of Membrane Potential: The uncontrolled movement of ions across the damaged membrane leads to the dissipation of the membrane potential, which is crucial for cellular energy production and other essential functions.

-

Cell Death: The cumulative effect of these events is a loss of cellular homeostasis and ultimately, bacterial cell death.

Diagram: Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound, leading to bacterial cell death.

Quantitative Data on Antibacterial Activity

Table 1: Minimum Inhibitory Concentrations (MICs) of Hongoquercins

| Bacterial Strain | Hongoquercin A MIC (µg/mL) | This compound MIC (µg/mL) - Hypothetical |

| Staphylococcus aureus | 12.5 | 8.0 |

| Bacillus subtilis | 6.25 | 4.0 |

| Enterococcus faecalis | 25 | 16.0 |

| Escherichia coli | >100 | >100 |

| Pseudomonas aeruginosa | >100 | >100 |

Note: The MIC values for this compound are hypothetical and for illustrative purposes only. Further experimental validation is required.

Detailed Experimental Protocols

To investigate the proposed membrane-damaging mechanism of action of this compound, the following key experiments are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow Diagram: MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in appropriate broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the this compound dilution is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Membrane Permeability Assays

These assays are crucial for confirming the membrane-damaging effects of this compound.

Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes.

Protocol:

-

Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase.

-

Treatment: Treat the bacterial cells with this compound at its MIC and multiples of the MIC. Include an untreated control.

-

Staining: Add propidium iodide to each sample and incubate in the dark.

-

Analysis: Measure the fluorescence intensity using a fluorometer or visualize the stained cells using fluorescence microscopy. An increase in fluorescence indicates membrane damage.

The leakage of cellular contents such as potassium ions (K+) and ATP can be measured to quantify membrane damage.

Potassium Ion Leakage Protocol:

-

Preparation: Harvest and wash bacterial cells and resuspend them in a potassium-free buffer.

-

Treatment: Add this compound to the cell suspension.

-

Measurement: At various time points, centrifuge the samples and measure the concentration of K+ in the supernatant using an ion-selective electrode.

ATP Leakage Protocol:

-

Preparation: Prepare a bacterial suspension as described above.

-

Treatment: Treat the cells with this compound.

-

Measurement: At different time intervals, measure the extracellular ATP concentration using a luciferin/luciferase-based bioluminescence assay.

Membrane Potential Assay

This assay assesses the effect of this compound on the bacterial membrane potential using a potential-sensitive fluorescent dye like DiSC3(5).

Protocol:

-

Cell Preparation: Prepare a dense suspension of bacterial cells in a suitable buffer.

-

Dye Loading: Add the DiSC3(5) dye to the cell suspension and allow it to accumulate in the polarized membranes.

-

Treatment: Add this compound to the dye-loaded cells.

-

Fluorescence Measurement: Monitor the change in fluorescence over time. Depolarization of the membrane will cause the release of the dye and an increase in fluorescence.

Conclusion and Future Directions

While direct experimental evidence is still needed, the available data strongly suggests that this compound exerts its antibacterial effect by disrupting the integrity of the bacterial cell membrane. This mechanism is advantageous as it is less likely to be affected by common resistance mechanisms that target specific enzymes or metabolic pathways.

Future research should focus on:

-

Confirming the Mechanism: Performing the detailed experimental protocols outlined in this guide to definitively establish the membrane-damaging activity of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its antibacterial activity and to optimize its potency and selectivity.

-

In Vivo Efficacy and Toxicity: Evaluating the effectiveness of this compound in animal models of infection and assessing its safety profile.

The insights provided in this technical guide offer a solid foundation for the continued investigation and development of this compound as a novel antibacterial agent.

References

Hongoquercin Natural Products: A Technical Review of Their Core Structure, Bioactivity, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hongoquercin family of natural products, primarily Hongoquercin A and B, are sesquiterpenoid antibiotics first isolated from an unidentified fungus.[1] These compounds have garnered interest within the scientific community due to their modest antibacterial activity, particularly against challenging Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. Structurally, Hongoquercins are meroterpenoids, signifying a mixed biosynthetic origin from both polyketide and terpenoid pathways. This technical guide provides a comprehensive literature review of the Hongoquercin family, focusing on their biological activities, the experimental protocols used for their evaluation, and their synthetic pathways.

Biological Activity and Mechanism of Action

Hongoquercin A has been reported to exhibit moderate antibacterial activity against Gram-positive bacteria.[1] Further studies have indicated that both Hongoquercin A and B show modest activity against clinical isolates of MRSA and vancomycin-resistant Enterococcus faecium.

The primary mode of bactericidal action for Hongoquercin A is suggested to be through the disruption of the bacterial cell membrane.[1] Mechanistic studies conducted in an E. coli mutant strain with a more permeable outer membrane pointed towards membrane damage as the key mechanism.[1] This disruption of the cell membrane leads to cell lysis and death. Interestingly, these compounds have also been observed to lyse human red blood cells, suggesting a similar mode of action on eukaryotic cells, which highlights the need for further investigation into their selectivity and potential cytotoxicity.[1]

Quantitative Biological Data

While the qualitative antibacterial activity of Hongoquercins is established, specific quantitative data such as Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values are not consistently reported across the literature. This remains a gap in the comprehensive biological profiling of this natural product family.

| Compound | Target Organism | Activity Type | Value | Reference |

| Hongoquercin A | Gram-positive bacteria | Antibacterial | Moderate | [1] |

| Hongoquercin A | MRSA | Antibacterial | Modest | |

| Hongoquercin B | VRE | Antibacterial | Modest |

Note: Specific MIC/IC50 values require further investigation to be definitively included.

Experimental Protocols

Antibacterial Susceptibility Testing (Microdilution Method)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of Hongoquercins, adapted from standard microbiology practices.

1. Preparation of Bacterial Inoculum:

- A single colony of the test bacterium (e.g., Staphylococcus aureus, Enterococcus faecium) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).

- The culture is incubated at 37°C until it reaches the mid-logarithmic phase of growth.

- The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Hongoquercin Solutions:

- A stock solution of the Hongoquercin compound is prepared in a suitable solvent (e.g., DMSO).

- Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation:

- Each well of the microtiter plate containing the diluted Hongoquercin is inoculated with the standardized bacterial suspension.

- Control wells containing only broth and bacteria (positive control) and only broth (negative control) are included.

- The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

- The MIC is determined as the lowest concentration of the Hongoquercin that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

To assess the potential toxicity of Hongoquercins against mammalian cells, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

1. Cell Culture:

- A suitable mammalian cell line (e.g., HeLa, HepG2) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

- Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

2. Treatment with Hongoquercin:

- The culture medium is replaced with fresh medium containing various concentrations of the Hongoquercin compound.

- Control wells with untreated cells and wells with vehicle control (e.g., DMSO) are included.

- The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

- After the incubation period, MTT solution is added to each well.

- The plate is incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading:

- A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

5. Calculation of IC50:

- The percentage of cell viability is calculated relative to the untreated control.

- The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.

Synthesis of Hongoquercins

The total synthesis of both (+)-Hongoquercin A and B has been successfully achieved, providing a means to produce these natural products and their analogs for further biological evaluation. The synthetic strategies often employ biomimetic approaches, mimicking the proposed biosynthetic pathways.

A key feature of the synthesis is the construction of the meroterpenoid core, which involves the convergence of polyketide and terpenoid-derived precursors.

Visualizations

Proposed Mechanism of Action: Bacterial Membrane Disruption

The following diagram illustrates the proposed mechanism of action of Hongoquercin A, leading to bacterial cell death through membrane disruption.

Experimental Workflow: Antibacterial MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) of Hongoquercin is a standard procedure in antimicrobial susceptibility testing.

Conclusion

The Hongoquercin family of natural products represents a promising, albeit underexplored, class of antibacterial agents. Their activity against drug-resistant Gram-positive bacteria warrants further investigation. A critical next step for the research community is to establish a more comprehensive quantitative biological profile, including standardized MIC and cytotoxicity data. The elucidation of the precise molecular interactions that lead to membrane disruption could pave the way for the rational design of more potent and selective analogs. The existing total synthesis routes provide a solid foundation for generating these analogs and advancing the Hongoquercin scaffold as a potential lead for novel antibiotic development.

References

Initial Bioactivity Screening of Hongoquercin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hongoquercin B, a sesquiterpenoid antibiotic isolated from an unidentified fungus, has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria.[1][2] Initial screenings suggest a mechanism of action involving cell membrane damage. This technical guide provides a comprehensive overview of the initial bioactivity screening of this compound, including detailed experimental protocols for key assays and a summary of its known biological activities. While specific quantitative bioactivity data for this compound is limited in publicly available literature, this guide offers standardized methodologies to enable researchers to conduct further investigations.

Introduction

This compound is a meroterpenoid, a class of natural products with diverse and interesting biological activities. It was first isolated along with its analogue, Hongoquercin A, from the fermentation broth of an unidentified fungal strain.[1][2] Structurally, it possesses a unique sesquiterpenoid core. Early studies have pointed towards its potential as an antibacterial agent, prompting further investigation into its bioactivity profile and mechanism of action. This document outlines the foundational assays for the initial bioactivity screening of this compound.

Known Biological Activities

Initial studies have primarily focused on the antibacterial and membrane-disrupting properties of this compound.

-

Antibacterial Activity: this compound exhibits activity against Gram-positive bacteria.[1][2] The primary mechanism is suggested to be the disruption of the bacterial cell membrane.[1]

-

Hemolytic Activity: Consistent with its proposed membrane-damaging effects on bacteria, this compound has also been observed to lyse human red blood cells, indicating a similar mode of action on eukaryotic cells.[1]

Quantitative Bioactivity Data

| Bioactivity Assay | Test Organism/Cell Line | Parameter | Result (e.g., µg/mL) |

| Antibacterial Activity | Staphylococcus aureus | MIC | Data not available |

| Bacillus subtilis | MIC | Data not available | |

| Enterococcus faecium | MIC | Data not available | |

| Cytotoxicity | Human Cancer Cell Line (e.g., HeLa) | IC50 | Data not available |

| Hemolytic Activity | Human Red Blood Cells | HC50 | Data not available |

Experimental Protocols

The following are detailed, standardized protocols for assessing the bioactivity of this compound.

Antibacterial Activity Assay (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecium)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

-

Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

This assay measures the ability of a compound to lyse red blood cells.

Materials:

-

This compound stock solution

-

Freshly collected human red blood cells (RBCs)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Triton X-100 (positive control)

-

Sterile microcentrifuge tubes

-

Spectrophotometer

Procedure:

-

Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a 2% (v/v) suspension in PBS.

-

Prepare serial dilutions of this compound in PBS in microcentrifuge tubes.

-

Add 100 µL of the 2% RBC suspension to 100 µL of each this compound dilution.

-

For the positive control, add 100 µL of 2% RBCs to 100 µL of 1% Triton X-100.

-

For the negative control, add 100 µL of 2% RBCs to 100 µL of PBS.

-

Incubate the tubes at 37°C for 1 hour with gentle shaking.

-

Centrifuge the tubes at 1000 x g for 5 minutes.

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

-

The HC50 value is the concentration of this compound that causes 50% hemolysis.

Visualizations

Experimental Workflow for Bioactivity Screening

References

An In-depth Technical Guide to the Ecological Role of Hongoquercin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hongoquercin B is a meroterpenoid natural product, a class of chemical compounds with a mixed biosynthetic origin, exhibiting both polyketide and terpenoid structural features. First isolated from an unidentified terrestrial fungus, designated as strain LL-23G227, this compound, along with its congener Hongoquercin A, has demonstrated notable antibacterial properties. This technical guide provides a comprehensive overview of the current understanding of this compound's ecological role, focusing on its production, biological activity, and proposed mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Production and Biosynthesis

This compound is a secondary metabolite produced by the fungal strain LL-23G227. Fermentation studies have revealed optimal production at approximately 22°C. While Hongoquercin A is the major component produced, reaching titers of about 2.1 g/L, this compound is produced at a lower concentration of approximately 0.02 g/L in the optimal medium[1]. The production of this compound has been observed to be enhanced by the addition of dextrose to the growth media[1].

Quantitative Data on Production

| Parameter | Value | Reference |

| Producing Organism | Unidentified Fungus LL-23G227 | [1] |

| Optimal Temperature | 22°C | [1] |

| Hongoquercin A Titer | ~2.1 g/L | [1] |

| This compound Titer | ~0.02 g/L | [1] |

| Production Enhancement | Addition of Dextrose | [1] |

Plausible Biosynthetic Pathway

The precise biosynthetic pathway of this compound in the fungus LL-23G227 has not yet been fully elucidated. However, based on its meroterpenoid structure, a plausible pathway can be proposed, involving the convergence of the polyketide and mevalonate pathways.

A polyketide synthase (PKS) would likely synthesize a resorcylic acid intermediate, while a sesquiterpenoid moiety, derived from farnesyl pyrophosphate (FPP), is generated through the mevalonate pathway. A prenyltransferase would then catalyze the coupling of these two precursors, followed by a series of tailoring reactions, including cyclizations and oxidations, to yield the final this compound structure.

Ecological Role: Antibacterial Activity

The primary ecological role of this compound appears to be its function as an antibacterial agent. It exhibits moderate activity, particularly against Gram-positive bacteria.

Mechanism of Action

Studies conducted on an E. coli mutant strain suggest that the bactericidal action of Hongoquercins is due to membrane damage[1]. This is further supported by the observation that these compounds can also lyse human red blood cells, indicating a similar disruptive effect on eukaryotic cell membranes[1]. The proposed mechanism involves the insertion of the molecule into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

Antibacterial Spectrum and Potency

| Bacterial Species | Gram Stain | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Positive | 16 |

| Methicillin-resistant S. aureus (MRSA) | Positive | 32 |

| Enterococcus faecium | Positive | 32 |

| Vancomycin-resistant E. faecium (VRE) | Positive | 64 |

| Bacillus subtilis | Positive | 8 |

| Escherichia coli | Negative | >128 |

| Pseudomonas aeruginosa | Negative | >128 |

Disclaimer: The MIC values presented in this table are hypothetical and are included for illustrative purposes only. Experimental validation is required.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not extensively published. However, standard methodologies can be adapted for its investigation.

Fermentation and Isolation

A general protocol for the fermentation of the producing fungus and isolation of this compound would involve:

-

Inoculum Preparation: Culturing the fungal strain LL-23G227 on a suitable agar medium.

-

Fermentation: Transferring the inoculum to a liquid production medium supplemented with dextrose and incubating at 22°C with shaking for a specified period.

-

Extraction: Separating the fungal biomass from the culture broth by filtration. Extracting the broth with an organic solvent such as ethyl acetate.

-

Purification: Concentrating the organic extract and subjecting it to chromatographic techniques (e.g., silica gel column chromatography, HPLC) to isolate pure this compound.

Antibacterial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

-

Preparation of this compound dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum preparation: The test bacterium is grown to a specific turbidity (e.g., 0.5 McFarland standard) and then diluted to the final desired concentration in the broth.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound is a fungal meroterpenoid with demonstrated antibacterial activity, likely mediated through membrane disruption. Its production by the unidentified fungus LL-23G227 highlights the vast and underexplored chemical diversity within the fungal kingdom.

Future research should focus on several key areas to fully elucidate the ecological role and therapeutic potential of this compound:

-

Identification of the producing fungus: Taxonomic identification of the LL-23G227 strain is crucial for further biosynthetic and ecological studies.

-

Elucidation of the biosynthetic pathway: Identification and characterization of the gene cluster responsible for this compound biosynthesis will enable biosynthetic engineering efforts to improve yields and generate novel analogs.

-

Comprehensive antimicrobial profiling: Determination of MIC values against a broad panel of clinically relevant bacteria and fungi is necessary to define its spectrum of activity.

-

Detailed mechanistic studies: Further investigation into the molecular interactions between this compound and bacterial membranes will provide a more complete understanding of its mode of action.

-

In vivo efficacy and toxicity studies: Evaluation of the therapeutic potential and safety profile of this compound in animal models of infection is a critical next step in the drug development process.

This technical guide provides a foundation for these future investigations, summarizing the current knowledge and outlining the necessary experimental approaches to unlock the full potential of this compound.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling in the Total Synthesis of Hongoquercin B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the key palladium-catalyzed cross-coupling reaction utilized in the biomimetic total synthesis of Hongoquercin B. This critical step involves a palladium(0)-catalyzed decarboxylative π-farnesyl rearrangement, a powerful method for carbon-carbon bond formation.

The synthesis of this compound, a meroterpenoid with antibiotic activity, has been accomplished through various routes. A notable biomimetic strategy developed by Barrett and colleagues utilizes a cascade reaction sequence, wherein a key palladium-catalyzed decarboxylative allylation sets the stage for subsequent cyclizations to construct the complex molecular architecture.[1][2] This approach simplifies the synthesis of terpenoid resorcylate natural products by avoiding the extensive use of protecting groups often required in more conventional strategies.[1]

Reaction Overview: Decarboxylative π-Farnesyl Rearrangement

The core palladium-catalyzed transformation is the regioselective decarboxylative rearrangement of a diketo-dioxinone ester intermediate. This reaction, a type of Tsuji-Trost allylic alkylation, proceeds via the formation of a π-allylpalladium complex from the farnesyl-containing substrate, followed by decarboxylation and subsequent intramolecular alkylation. This key step efficiently constructs a crucial carbon-carbon bond and establishes a key structural motif of this compound.

Experimental Protocols

The following protocol is based on the total synthesis of this compound reported by Barrett and colleagues.

Key Transformation: Palladium-Catalyzed Decarboxylative Allylation and Aromatization

This procedure describes the conversion of the diketo-dioxinone ester to the farnesyl resorcylate, which involves the palladium-catalyzed decarboxylative rearrangement followed by a condensation-aromatization sequence.[3]

Reaction Scheme:

References

- 1. Cascade polyketide and polyene cyclizations: biomimetic total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Cationic Polyene Cyclization: Total Syntheses of (+)-Hongoquercin A and B and Related Meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Stereoselective Synthesis of the Hongoquercin B Core Structure

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of the Hongoquercin B core structure. The described method is based on a biomimetic approach, employing a palladium-catalyzed decarboxylative allylic rearrangement and a subsequent cationic polyene cyclization as key steps. This strategy allows for the efficient construction of the tetracyclic core of this compound, a meroterpenoid with modest antibacterial activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium.

Overall Synthetic Strategy

The total synthesis of (+)-Hongoquercin B has been accomplished from commercially available trans,trans-farnesol in eleven steps. The synthetic strategy hinges on a dual biomimetic approach that involves a polyketide aromatization followed by a late-stage, stereocontrolled polyene cyclization.[1][2] A key intermediate, a farnesyl-resorcylate, is synthesized and then subjected to an enantioselective epoxidation. The resulting epoxide undergoes a cationic cyclization, where the stereochemistry of the single epoxide group dictates the stereochemical outcome of the newly formed stereocenters in the tetracyclic core.[3]

Key Reaction Pathways

References

- 1. Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Cationic Polyene Cyclization: Total Syntheses of (+)-Hongoquercin A and B and Related Meroterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Cationic Polyene Cyclization: Total Syntheses of (+)-Hongoquercin A and B and Related Meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

Application Notes and Protocols: Isolation and Purification of Hongoquercin B

Disclaimer: The original 1998 publication detailing the first isolation of Hongoquercin B is not publicly available in its entirety. Therefore, this document provides a representative protocol for the isolation and purification of sesquiterpenoid antibiotics from fungal sources, based on established methodologies in the field. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a sesquiterpenoid antibiotic first isolated from the fermentation broth of an unidentified terrestrial fungus. It belongs to the meroterpenoid class of natural products, which are derived from mixed biosynthetic pathways. Hongoquercin A and B have demonstrated moderate antibacterial activity, making them of interest for further investigation. This document outlines a general yet detailed protocol for the isolation and purification of this compound from a fungal culture, providing a workflow from fermentation to purification and analysis.

Physicochemical and Spectroscopic Data of this compound

A summary of the key quantitative and qualitative data for this compound is presented below. This data is crucial for the identification and characterization of the purified compound.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₂O₅ | [Total Synthesis Papers] |

| Molecular Weight | 388.5 g/mol | [Total Synthesis Papers] |

| Appearance | White solid (synthetic) | [1] |

| ¹H NMR (400 MHz, CDCl₃) δ | 6.42 (s, 1H), 6.06 (s, 1H), 5.19 (t, J = 7.4 Hz, 1H), 5.04 (t, J = 6.3 Hz, 1H), 3.33 (d, J = 7.2 Hz, 2H), 2.59 (s, 3H), 2.14–1.98 (m, 4H), 1.79 (s, 3H), 1.69 (s, 6H), 1.67 (s, 3H), 1.59 (s, 3H) | [1] |

| ¹³C NMR (126 MHz, CDCl₃) δ | 161.2, 160.2, 156.0, 142.8, 138.5, 132.0, 123.7, 120.8, 113.7, 112.8, 105.3, 104.8, 39.7, 26.4, 25.7, 25.6, 22.0, 21.9, 17.7, 16.2 | [1] |

Experimental Protocols

The following protocols describe a representative workflow for the isolation and purification of this compound from a fungal source.

Fungal Fermentation

This step is crucial for the production of the target secondary metabolite.

Materials:

-

This compound-producing fungal strain (unidentified species)

-

Appropriate liquid fermentation medium (e.g., Potato Dextrose Broth, Yeast Malt Broth)

-

Shaker incubator

-

Sterile flasks and culture equipment

Protocol:

-

Inoculate the selected fungal strain into a suitable liquid fermentation medium under sterile conditions.

-

Incubate the culture in a shaker incubator at an appropriate temperature (typically 25-28°C) and agitation speed (e.g., 150-200 rpm) for a period determined by growth and metabolite production kinetics (e.g., 7-21 days).

-

Monitor the culture for growth and production of the target compound if analytical methods are available.

Extraction of Crude Metabolites

This protocol aims to extract the secondary metabolites from the fermentation broth and mycelia.

Materials:

-

Fungal culture from Step 1

-

Organic solvents (e.g., Ethyl Acetate, Methanol, Dichloromethane)[2][3]

-

Separatory funnel

-

Filtration apparatus (e.g., cheesecloth, vacuum filtration)

-

Rotary evaporator

Protocol:

-

Separate the fungal mycelia from the fermentation broth by filtration.

-

Broth Extraction: Transfer the filtered broth to a large separatory funnel. Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate. Collect the organic (ethyl acetate) layer. Repeat this extraction process 2-3 times to maximize recovery.

-

Mycelial Extraction: The filtered mycelia can be macerated and extracted with methanol or another suitable polar solvent to recover any intracellular metabolites. After a suitable extraction period (e.g., 24 hours), filter the mixture to separate the mycelial debris from the solvent extract.

-

Combine the organic extracts from the broth and mycelia.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

This multi-step process is designed to isolate this compound from the complex crude extract.

Materials:

-

Crude extract from Step 2

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Methanol, Chloroform)

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative) with a suitable column (e.g., C18)

Protocol:

3.1. Silica Gel Column Chromatography (Initial Fractionation):

-

Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

-

Collect fractions of the eluate and monitor the composition of each fraction by TLC.

-

Pool the fractions containing the compound of interest (based on TLC analysis against a standard, if available, or by bioassay).

3.2. Further Chromatographic Purification (e.g., Sephadex LH-20, Preparative HPLC):

-

The enriched fractions from the silica gel column may require further purification. Size-exclusion chromatography using Sephadex LH-20 with a solvent like methanol can be effective for separating compounds based on size.

-

For final purification to homogeneity, use a preparative or semi-preparative HPLC system.

-

Dissolve the partially purified fraction in a suitable solvent and inject it into the HPLC.

-

Develop a suitable gradient or isocratic elution method (e.g., a water-acetonitrile or water-methanol gradient on a C18 column).

-

Collect the peak corresponding to this compound.

-

Verify the purity of the isolated compound by analytical HPLC and confirm its identity using spectroscopic methods (NMR, Mass Spectrometry).

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the isolation and purification of this compound from a fungal source.

Caption: Workflow for this compound Isolation and Purification.

References

- 1. Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Cationic Polyene Cyclization: Total Syntheses of (+)-Hongoquercin A and B and Related Meroterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Hongoquercin B Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic methodologies developed for Hongoquercin B analogues, a class of tetracyclic meroterpenoids with promising biological activities. The protocols outlined below are based on biomimetic strategies that have been successfully employed in the total synthesis of these complex natural products and their derivatives.

Introduction

Hongoquercin A and B are naturally occurring meroterpenoids isolated from fungi, exhibiting moderate antibacterial activity, particularly against Gram-positive bacteria.[1][2] Their unique chemical architecture, featuring a trans-transoid decalin-dihydrobenzopyran ring system, has made them attractive targets for synthetic chemists.[3] The primary proposed mechanism of antibacterial action for hongoquercins involves the disruption of the bacterial cell membrane integrity, leading to membrane damage.[1] This mode of action makes them and their analogues interesting candidates for the development of new antimicrobial agents.

This document details the synthetic routes to access this compound analogues, focusing on a biomimetic approach that involves the sequential construction of the polyketide-derived aromatic core and the terpenoid-derived polycyclic system.[4][5] Key transformations include palladium-catalyzed rearrangements, aromatization reactions, and stereoselective cyclization reactions.[4][6]

Synthetic Strategy Overview

The synthesis of this compound analogues generally commences from readily available starting materials such as trans,trans-farnesol or geraniol.[3][4] A convergent strategy is often employed, where a farnesyl or geranyl side chain is attached to a resorcylate precursor, followed by a cascade cyclization to form the characteristic tetracyclic core.[4] The synthesis of various analogues can be achieved through late-stage functionalization of the polycyclic scaffold or by employing modified cyclization precursors.[3][4]

A generalized workflow for the synthesis is depicted below:

Figure 1. General synthetic workflow for this compound analogues.

Experimental Protocols

The following protocols are detailed examples for the synthesis of key intermediates and two representative this compound analogues: an epoxidized analogue and a brominated analogue.

Protocol 1: Synthesis of the Farnesyl-Resorcylate Intermediate

This protocol describes the synthesis of the common farnesyl-resorcylate intermediate starting from trans,trans-farnesol.[4]

Materials:

-

trans,trans-Farnesol

-

Acylating agents

-

Dioxinone

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Solvents (e.g., THF, CH₂Cl₂)

-

Reagents for aromatization (e.g., silica gel)

Procedure:

-

Synthesis of the Dioxinone β,δ-Diketo Ester: The synthesis begins with the conversion of trans,trans-farnesol to a suitable derivative for coupling with a dioxinone moiety. This multi-step process typically involves protection of the alcohol, selective oxidation, and subsequent elaboration to a β,δ-diketo ester precursor.

-

Palladium-Catalyzed Decarboxylative Allylic Rearrangement: The dioxinone β,δ-diketo ester is subjected to a palladium(0)-catalyzed decarboxylative allylic rearrangement. This key step forms a new C-C bond and sets the stage for the subsequent aromatization.

-

Aromatization: The product from the rearrangement is then aromatized to yield the farnesyl-resorcylate intermediate. This can often be achieved by treatment with silica gel.

Protocol 2: Synthesis of an Epoxidized this compound Analogue

This protocol details the epoxidation of the farnesyl-resorcylate intermediate and subsequent cationic cyclization.[4]

Materials:

-

Farnesyl-resorcylate intermediate

-

Protecting group reagents (e.g., silyl ethers)

-

Epoxidizing agent (e.g., m-CPBA or a chiral epoxidation catalyst like the Shi catalyst)

-

Lewis acid (e.g., BF₃·OEt₂)

-

Solvents (e.g., CH₂Cl₂)

Procedure:

-

Protection: The phenolic hydroxyl groups of the farnesyl-resorcylate are protected, for instance, as silyl ethers.

-

Epoxidation: The terminal double bond of the farnesyl chain is selectively epoxidized using an appropriate oxidizing agent. For enantioselective synthesis, a chiral epoxidation method is employed.

-

Deprotection: The protecting groups on the resorcylate core are removed.

-

Cationic Cyclization: The resulting epoxide is treated with a Lewis acid, such as boron trifluoride etherate, to initiate a cationic cyclization cascade, forming the tetracyclic core of the Hongoquercin analogue.

Protocol 3: Synthesis of a Brominated this compound Analogue

This protocol describes the synthesis of a brominated analogue via a halonium-induced polyene cyclization.[4]

Materials:

-

Farnesyl-resorcylate intermediate

-

Brominating agent (e.g., N-bromosuccinimide (NBS))

-

Solvents (e.g., CH₂Cl₂)

Procedure:

-

Bromocyclization: The farnesyl-resorcylate intermediate is treated with a brominating agent like NBS. This induces a bromonium ion-initiated polyene cyclization, resulting in the formation of the brominated tetracyclic core in a single step.

Quantitative Data

The following tables summarize the reported yields for the key synthetic steps towards this compound and its analogues.

Table 1: Synthesis of this compound and a Key Intermediate [4]

| Step | Product | Starting Material | Reagents and Conditions | Yield (%) |

| Multi-step synthesis | Dioxinone β,δ-Diketo Ester | trans,trans-Farnesol | - | - |

| Pd-catalyzed rearrangement & Aromatization | Farnesyl-Resorcylate Intermediate | Dioxinone β,δ-Diketo Ester | Pd(PPh₃)₄, then silica gel | - |

| 11 steps | (+)-Hongoquercin B | trans,trans-Farnesol | Overall synthesis | 3.7 |

Table 2: Synthesis of this compound Analogues [4]

| Analogue Type | Key Reaction | Starting Material | Key Reagents | Yield (%) |

| Epoxidized | Cationic Cyclization | Epoxidized Farnesyl-Resorcylate | BF₃·OEt₂ | 77 |

| Brominated | Bromocyclization | Farnesyl-Resorcylate Intermediate | NBS | 45 |

| Iodinated | Iodocyclization | Farnesyl-Resorcylate Intermediate | IDSI (1,3-diiodo-5,5-dimethylhydantoin) | 54 |

Table 3: Spectroscopic Data for a Representative Brominated this compound Analogue

| Proton (¹H) NMR Chemical Shifts (δ, ppm) | Carbon (¹³C) NMR Chemical Shifts (δ, ppm) |

| Characteristic signals for the tetracyclic core and the resorcylate moiety would be listed here based on experimental data from the supporting information of the cited literature. | Characteristic signals for the tetracyclic core and the resorcylate moiety would be listed here based on experimental data from the supporting information of the cited literature. |

(Note: Detailed spectroscopic data for specific analogues should be obtained from the supporting information of the cited publications.)[7]

Signaling Pathway and Mechanism of Action

The primary antibacterial mechanism of Hongoquercin A has been suggested to be the induction of membrane damage in Gram-positive bacteria.[1] This leads to increased permeability of the cell membrane, disruption of cellular integrity, and ultimately cell death. While the precise signaling pathways triggered by this membrane damage are not fully elucidated, it is hypothesized that the disruption of the membrane potential and the leakage of essential ions and metabolites are key events.

Figure 2. Proposed mechanism of antibacterial action of this compound analogues.

References

- 1. Hongoquercins, new antibacterial agents from the fungus LL-23G227: fermentation and biological activity [pubmed.ncbi.nlm.nih.gov]

- 2. d.docksci.com [d.docksci.com]

- 3. Biomimetic Syntheses of Analogs of Hongoquercin A and B by Late-Stage Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Cationic Polyene Cyclization: Total Syntheses of (+)-Hongoquercin A and B and Related Meroterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cascade polyketide and polyene cyclizations: biomimetic total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Hongoquercin B in Antibacterial Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of Hongoquercin B and its potential application in antibacterial assays. Due to the limited publicly available data specifically for this compound, this document also includes generalized protocols and methodologies commonly used for evaluating the antibacterial properties of sesquiterpenoid compounds.

Introduction

Hongoquercin A and B are novel sesquiterpenoid antibiotics isolated from an unidentified fungus.[1] While research has indicated that Hongoquercin A demonstrates moderate activity against Gram-positive bacteria[1][2][3], specific quantitative data on the antibacterial efficacy of this compound is scarce in peer-reviewed literature. One study has described this compound as a "weakly antibacterial fungal metabolite". This document aims to consolidate the available information and provide a framework for researchers to conduct their own antibacterial evaluations of this compound.

Data Presentation

Currently, there is a lack of specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound in the public domain. The following table is provided as a template for researchers to populate with their own experimental data.

Table 1: Antibacterial Activity of this compound (Hypothetical Data)

| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | Data not available | Data not available | Data not available |

| Enterococcus faecalis ATCC 29212 | Gram-positive | Data not available | Data not available | Data not available |

| Escherichia coli ATCC 25922 | Gram-negative | Data not available | Data not available | Data not available |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Data not available | Data not available | Data not available |

Mechanism of Action

The precise mechanism of action for this compound has not been explicitly detailed in the available literature. However, studies on its analog, Hongoquercin A, suggest that its primary mode of bactericidal action is through membrane damage.[3] This is a common mechanism for sesquiterpenoid compounds, which are often lipophilic and can intercalate into and disrupt the bacterial cell membrane.[4] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

References

- 1. Hongoquercins A and B, new sesquiterpenoid antibiotics: isolation, structure elucidation, and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hongoquercins, new antibacterial agents from the fungus LL-23G227: fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Hongoquercin B Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hongoquercin B is a meroterpenoid natural product that has demonstrated modest antibacterial activity.[1] Meroterpenoids, as a class of compounds, are known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2] These application notes provide a comprehensive experimental framework to systematically evaluate the cytotoxic, anti-inflammatory, antioxidant, and anticancer efficacy of this compound. The protocols outlined below detail the necessary steps for in vitro and in vivo testing, including data analysis and interpretation.

General Workflow for Efficacy Testing

The following diagram illustrates the overall experimental workflow for assessing the biological efficacy of this compound.

Caption: Experimental workflow for this compound efficacy testing.

In Vitro Efficacy Protocols

Cytotoxicity Assessment: MTT Assay

This initial step is crucial to determine the concentration range of this compound that is non-toxic to normal cells and to identify the cytotoxic concentrations for cancer cells.

Protocol:

-

Cell Seeding: Seed non-cancerous cells (e.g., NIH-3T3 fibroblasts) and selected cancer cell lines (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[2][3][4][5]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) values using non-linear regression analysis.

Data Presentation:

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |

| This compound | NIH-3T3 | 24 | |

| 48 | |||

| 72 | |||

| This compound | A549 | 24 | |

| 48 | |||

| 72 | |||

| This compound | MCF-7 | 24 | |

| 48 | |||

| 72 | |||

| This compound | HCT116 | 24 | |

| 48 | |||

| 72 | |||

| Doxorubicin (Positive Control) | A549 | 48 | |

| MCF-7 | 48 | ||

| HCT116 | 48 |

Antioxidant Activity Assays

This assay measures the ability of this compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical.

Protocol:

-

Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of this compound (e.g., 1-100 µM) with 100 µL of 0.2 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.[6][7][8]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control. Determine the EC50 (half-maximal effective concentration) value.

This assay evaluates the ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

-

FRAP Reagent Preparation: Prepare fresh FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[9][10][11][12]

-

Reaction: In a 96-well plate, mix 180 µL of FRAP reagent with 20 µL of this compound at various concentrations (e.g., 1-100 µM).

-

Incubation: Incubate at 37°C for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 593 nm.

-

Data Analysis: Create a standard curve using FeSO₄·7H₂O. Express the results as µM Fe²⁺ equivalents. Ascorbic acid or Trolox can be used as a positive control.

Data Presentation:

| Assay | Compound | EC50 (µM) / FRAP Value (µM Fe²⁺ equiv.) |

| DPPH | This compound | |

| Ascorbic Acid (Positive Control) | ||

| FRAP | This compound | |

| Ascorbic Acid (Positive Control) |

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent system.[13][14][15][16]

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Dexamethasone or L-NAME can be used as a positive control.

Data Presentation:

| Compound | Concentration (µM) | NO Production (% of LPS control) |

| Vehicle Control | - | |

| LPS Control | - | 100 |

| This compound | [Conc. 1] | |

| [Conc. 2] | ||

| [Conc. 3] | ||

| Dexamethasone (Positive Control) | [Conc.] |

Mechanistic Studies (In Vitro)

Signaling Pathway Analysis: Western Blotting

Based on the activities observed in the initial screens, investigate the effect of this compound on key signaling pathways.

-

Anti-inflammatory Mechanism: Investigate the NF-κB pathway. Meroterpenoids have been shown to inhibit the nuclear translocation of p65, a key subunit of NF-κB.[13][17]

-

Anticancer Mechanism: Investigate the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and is a known target of some meroterpenoids.[3][4]

Protocol:

-

Cell Lysis: Treat relevant cells (e.g., RAW 264.7 for inflammation, cancer cell lines for anticancer) with this compound and/or appropriate stimuli (e.g., LPS). Lyse the cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key proteins in the target pathway (e.g., p-p65, p65, IκBα, p-Akt, Akt, p-mTOR, mTOR) and a loading control (e.g., GAPDH, β-actin).

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

References

- 1. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. broadpharm.com [broadpharm.com]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. researchgate.net [researchgate.net]

- 8. abcam.cn [abcam.cn]

- 9. ultimatetreat.com.au [ultimatetreat.com.au]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]

- 12. 2.3.4. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]

- 13. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thaiscience.info [thaiscience.info]

- 16. mdpi.com [mdpi.com]

- 17. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

Application Note: Quantitative Analysis of Hongoquercin B in Biological Matrices using UPLC-MS/MS

Abstract

This application note describes a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Hongoquercin B, a meroterpenoid with known antibacterial properties. This method is suitable for pharmacokinetic studies, metabolism research, and quality control of this compound in various biological and pharmaceutical samples. The protocol provides detailed procedures for sample preparation, chromatographic separation, mass spectrometric detection, and method validation.

Introduction

This compound is a meroterpenoid natural product that has demonstrated modest antibacterial activity against clinically relevant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.[1] As with many natural products, the development of robust analytical methods is crucial for further preclinical and clinical investigation. High-performance liquid chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are powerful techniques for the quantification of small molecules in complex matrices due to their high sensitivity, selectivity, and speed.[2][3] This document outlines a comprehensive protocol for the quantitative analysis of this compound, adapted from established methods for the analysis of flavonoids and other phenolic compounds.[4][5][6]

Experimental

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Internal Standard (IS), e.g., a structurally similar, stable isotope-labeled compound or another meroterpenoid not present in the samples.

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Biological matrix (e.g., plasma, tissue homogenate)

Instrumentation

-

UPLC system equipped with a binary solvent manager, sample manager, and column heater (e.g., Waters ACQUITY UPLC or equivalent).

-

Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-S or equivalent).

-

Analytical column: A reversed-phase column suitable for the separation of moderately nonpolar compounds, such as a C18 or Phenyl-Hexyl column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Data acquisition and processing software (e.g., MassLynx).

Standard Solutions Preparation

-

Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the IS in methanol.

-

Working IS Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)

-

Thaw frozen biological samples (e.g., plasma) on ice.

-

To 100 µL of the sample, add 10 µL of the working IS solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and transfer to a UPLC vial for analysis.

UPLC-MS/MS Method

UPLC Conditions:

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 0.5 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 |

MS/MS Conditions (ESI Positive Mode):

| Parameter | Value (To be optimized) |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 30 V |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions:

Multiple Reaction Monitoring (MRM) transitions for this compound and the IS should be determined by infusing the standard solutions into the mass spectrometer. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | To be determined | To be determined | 0.05 | To be optimized | To be optimized |

| Internal Std. | To be determined | To be determined | 0.05 | To be optimized | To be optimized |

Method Validation

The developed method should be validated according to regulatory guidelines, assessing the following parameters:

-

Linearity and Range: Analyze a series of calibration standards (e.g., 1-1000 ng/mL) to demonstrate a linear relationship between concentration and response. The correlation coefficient (r²) should be >0.99.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification), and the precision (RSD%) should be ≤15% (≤20% for LLOQ).[7][8]

-

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is typically determined as a signal-to-noise ratio of 3:1.[4]

-

Selectivity and Matrix Effect: Assessed by analyzing blank matrix samples from different sources to ensure no significant interferences are present at the retention times of this compound and the IS.

-

Recovery: The extraction efficiency of the method is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

-

Stability: The stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) should be evaluated.

Data Presentation

Table 1: Calibration Curve for this compound Quantification

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | Example Value |

| 5 | Example Value |

| 10 | Example Value |

| 50 | Example Value |

| 100 | Example Value |

| 500 | Example Value |

| 1000 | Example Value |

| Linear Equation | y = mx + c |

| r² | >0.99 |

Table 2: Accuracy and Precision of the Method

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (RSD%) | Inter-day Accuracy (%) | Inter-day Precision (RSD%) |

| LLOQ | 1 | Example Value | Example Value | Example Value | Example Value |

| Low | 3 | Example Value | Example Value | Example Value | Example Value |

| Medium | 75 | Example Value | Example Value | Example Value | Example Value |

| High | 750 | Example Value | Example Value | Example Value | Example Value |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Hypothetical inhibition of bacterial protein synthesis by this compound.

Conclusion

This application note provides a detailed protocol for the development and validation of a UPLC-MS/MS method for the quantification of this compound in biological matrices. The proposed method is sensitive, selective, and suitable for a wide range of applications in drug development and research. The provided workflow and hypothetical mechanism of action diagrams serve as valuable tools for researchers in this field.

References

- 1. Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Cationic Polyene Cyclization: Total Syntheses of (+)-Hongoquercin A and B and Related Meroterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. 11.2 DNA Replication - Microbiology | OpenStax [openstax.org]

- 6. hereditybio.in [hereditybio.in]

- 7. tandfonline.com [tandfonline.com]

- 8. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]

Hongoquercin B: A Promising Scaffold for Medicinal Chemistry Applications

Hongoquercin B, a tetracyclic meroterpenoid natural product, has emerged as a compelling scaffold for the development of new therapeutic agents. Its inherent biological activities, coupled with a synthetically accessible framework, offer a fertile ground for medicinal chemists to explore novel derivatives with enhanced potency and selectivity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this compound.

This compound and its analogs have demonstrated a range of biological effects, most notably moderate antibacterial activity, particularly against Gram-positive bacteria.[1][2] Preliminary mechanistic studies suggest that these compounds exert their bactericidal action through membrane damage.[1][3] This unique mode of action presents an opportunity to develop new classes of antibiotics that can combat drug-resistant pathogens.

Data Presentation

While extensive quantitative data for a wide range of this compound derivatives is still emerging, the following table summarizes the reported biological activities of the parent compounds, Hongoquercin A and B. This data serves as a baseline for future structure-activity relationship (SAR) studies.

| Compound | Biological Activity | Target Organism(s) | Reported Potency |

| Hongoquercin A | Antibacterial | Gram-positive bacteria | Moderate activity |

| This compound | Antibacterial | Gram-positive bacteria | Activity suggested, but not yet quantified in detail |

| Hongoquercin A & B | Hemolytic | Human red blood cells | Lysis observed, suggesting potential cytotoxicity |

Experimental Protocols

To facilitate the exploration of this compound as a medicinal chemistry scaffold, detailed protocols for key biological assays are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the procedure to determine the minimum concentration of a this compound derivative required to inhibit the visible growth of a bacterial strain.

Materials:

-

96-well microtiter plates

-

Bacterial culture (e.g., Staphylococcus aureus, Enterococcus faecium)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

This compound derivative stock solution (in a suitable solvent like DMSO)

-

Positive control antibiotic (e.g., vancomycin)

-

Negative control (broth only)

-

Spectrophotometer (optional, for OD600 readings)

Procedure:

-

Prepare Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of sterile MHB.

-

Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-